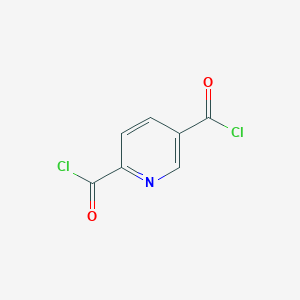

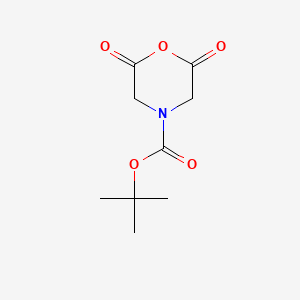

吡啶-2,5-二甲酰氯

描述

Synthesis Analysis

Most syntheses of pyridine rings rely upon one of two approaches: the condensation of carbonyl compounds or cycloaddition reactions . A simpler approach relies on condensation of 1,5 diones followed by oxidation .Molecular Structure Analysis

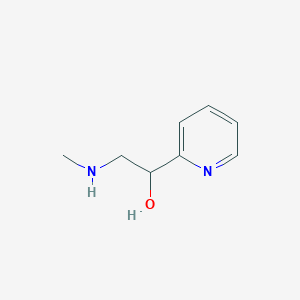

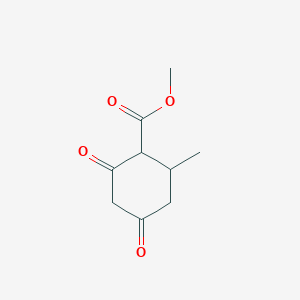

The molecular structure of Pyridine-2,5-dicarbonyl chloride has been characterized by elemental analysis, Fourier transform infrared spectroscopy, thermogravimetric analysis, and powder and single-crystal X-ray diffraction .Chemical Reactions Analysis

Pyridine-2,5-dicarbonyl chloride is used in the synthesis of novel polyamides. These polyamides exhibit unique properties due to the incorporation of the pyridyl moiety in the polymer chain.Physical And Chemical Properties Analysis

Pyridine-2,5-dicarbonyl chloride is a colorless liquid with a pungent odor and is soluble in organic solvents. Its molecular weight is 204.01 g/mol.科学研究应用

新型聚酰胺的合成

- 应用:吡啶-2,5-二甲酰氯用于新型聚酰胺的合成。这些聚酰胺由于聚合物链中吡啶部分的加入而表现出独特的性能。

- 详细信息:通过涉及吡啶-2,5-二甲酰氯的多缩聚反应合成的聚酰胺显示出高收率、在极性溶剂中良好的溶解性和热稳定性。

- 参考文献:

- 法吉希和莫扎法里 (2008) 在《应用聚合物科学杂志》和《土耳其化学杂志》中讨论了基于 2,5-双[(4-羧基苯胺)羰基]吡啶和芳香族二胺的新型聚酰胺的合成和表征 (Faghihi & Mozaffari, 2008)。

多取代和稠合吡啶的模块化合成

- 应用:它在多取代和稠合吡啶的一锅合成中发挥作用。该过程在各种化学合成和药物应用中很重要。

- 详细信息:使用 2-氟-1,3-二羰基引发迈克尔加成/[5 + 1]环化/脱氢氟芳构化反应序列来合成这些吡啶。

- 参考文献:

- 宋等人 (2016) 在《有机快报》中描述了这一合成过程 (Song et al., 2016)。

液晶化合物的产生

- 应用:吡啶-2,5-二甲酰氯在合成液晶化合物中发挥重要作用,液晶化合物在先进材料和显示技术中具有应用。

- 详细信息:该化合物用于合成区域选择性的 1,2-二氢吡啶中间体,然后氧化以生成液晶化合物。

- 参考文献:

- Chia 等人 (2001) 在《四面体快报》中探讨了这种新型合成方法 (Chia et al., 2001)。

金属配合物的合成

- 应用:它用于合成各种金属配合物,包括铼和铜配合物,这些配合物在催化和材料科学中具有潜在应用。

- 详细信息:该化合物用于制造具有独特发光特性和催化能力的配合物。

- 参考文献:

- 李等人 (2012) 在《有机金属化学》中研究了蓝绿色发光铼(I)三羰基配合物的合成 (Li et al., 2012)。

- 斯特凡等人 (2022) 在《道尔顿交易》中研究了双核铜(I)吡啶二亚胺配合物的合成和反应性 (Stephan et al., 2022)。

作用机制

Target of Action

Pyridine-2,5-dicarbonyl chloride is a versatile reagent in organic synthesis, primarily targeting various organic compounds such as alcohols and amines . It acts as an acylating agent, reacting with these targets to form corresponding esters or amides .

Mode of Action

The compound interacts with its targets through acylation reactions. In the presence of a base, the chlorine atoms in pyridine-2,5-dicarbonyl chloride are replaced by the nucleophilic oxygen (in alcohols) or nitrogen (in amines) atoms, resulting in the formation of esters or amides . This reaction is a part of the broader class of nucleophilic acyl substitution reactions.

Biochemical Pathways

For instance, it is used in the Kröhnke pyridine synthesis, a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines .

Result of Action

The primary result of pyridine-2,5-dicarbonyl chloride’s action is the formation of new organic compounds, such as esters, amides, and pyridines. These compounds have various applications in pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of pyridine-2,5-dicarbonyl chloride can be influenced by various environmental factors. For instance, the reaction rate and yield can be affected by the reaction temperature, the presence of a base, and the solvent used . Additionally, the compound’s stability can be affected by factors such as temperature, light, and moisture.

安全和危害

属性

IUPAC Name |

pyridine-2,5-dicarbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2/c8-6(11)4-1-2-5(7(9)12)10-3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEWEOKGGLQXPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B3144809.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B3144838.png)